An In-Depth Technical Guide to 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery
An In-Depth Technical Guide to 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of novel kinase inhibitors for therapeutic applications, particularly in oncology. Its pyrazolopyrimidine core is a recognized pharmacophore that can mimic the adenine ring of ATP, enabling competitive inhibition of a wide range of protein kinases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols and a summary of relevant biological data are presented to facilitate its use in drug discovery and medicinal chemistry research.
Chemical Identity and Physicochemical Properties
2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a substituted pyrimidine ring bearing two reactive chlorine atoms and a pyrazole moiety. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, making this compound an excellent scaffold for the generation of diverse chemical libraries.
Table 1: Physicochemical Properties of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
| Property | Value | Reference |
| CAS Number | 1260860-26-1 | [1][2] |
| Molecular Formula | C₇H₄Cl₂N₄ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Storage | Store in a cool, dry place away from light and moisture. | [2] |
Synthesis
The synthesis of 2,4-dichloro-5-(1H-pyrazol-1-yl)pyrimidine is typically achieved through a two-step process involving the initial synthesis of the pyrazolyl uracil precursor followed by a chlorination reaction.
Synthesis of 5-(1H-pyrazol-1-yl)uracil
While a specific protocol for 5-(1H-pyrazol-1-yl)uracil was not found in the reviewed literature, a general and plausible method involves the reaction of a 5-halouracil with pyrazole. For instance, the reaction of 5-bromouracil with pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) would be a standard approach.
Chlorination of 5-(1H-pyrazol-1-yl)uracil
The conversion of the uracil precursor to the target dichloropyrimidine is a crucial step. This is generally accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat refluxing solution.
Experimental Protocol: Chlorination of a Dihydroxypyrimidine Derivative (General Procedure)
This protocol is adapted from the synthesis of similar 2,4-dichloropyrimidine compounds.[3][4][5]
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Materials:
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5-(1H-pyrazol-1-yl)uracil (or a similar dihydroxypyrimidine precursor)
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Phosphorus oxychloride (POCl₃)
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Anhydrous toluene or other high-boiling inert solvent (optional)
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An organic base such as N,N-dimethylaniline or triethylamine (optional)
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Ice
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Saturated sodium bicarbonate solution
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Ethyl acetate or dichloromethane for extraction
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Anhydrous sodium sulfate or magnesium sulfate for drying
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Silica gel for column chromatography
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxypyrimidine precursor in an excess of phosphorus oxychloride. An inert solvent like toluene can also be used.
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If a base is used, add it to the reaction mixture.
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Heat the mixture to reflux (typically around 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
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Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield the pure 2,4-dichloro-5-(1H-pyrazol-1-yl)pyrimidine.
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Diagram 1: Proposed Synthetic Pathway for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
References
- 1. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clausiuspress.com [clausiuspress.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
